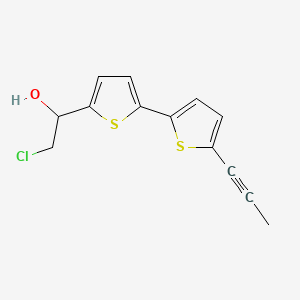

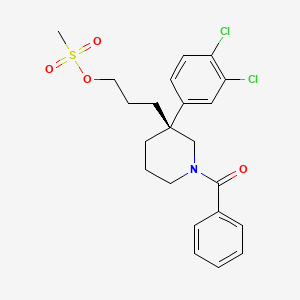

![molecular formula C5H7N3 B599765 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 116056-05-4](/img/structure/B599765.png)

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound with the linear formula C6 H7 N3 O2 . It is a solid substance .

Synthesis Analysis

The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction . Another approach to the synthesis of substituted 6-aryl-6,7-dihydro-2H-imidazo triazole-3,5-diones was developed, which is based on the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1’-carbonyldiimidazole .Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .Chemical Reactions Analysis

The compounds have been studied for their reactions with various electrophilic reagents . For instance, a triazolium catalyst is used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .Physical And Chemical Properties Analysis

The compound is a solid substance . The molecular weight of a related compound, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid, is 153.14 .科学的研究の応用

Synthesis and Structural Analysis : Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a four-step process, achieving an overall yield of 39%. This synthesis involved etherification, hydrazonation, cyclization, and reduction. The final product was characterized using NMR and ESI-MS/MS, and the molecular structures of related compounds were analyzed using DFT calculations (Q. Zhang et al., 2019).

Cytotoxic Activity : A study by Azab et al. (2017) described the synthesis of a series of compounds including 9-substituted-chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones and their evaluation for cytotoxic activity. These compounds were derived using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, and their synthesis indicated potential therapeutic applications in antimicrobial and anti-inflammatory drugs (I. H. E. Azab, M. Aly, & A. Gobouri, 2017).

Intramolecular Cycloadditions : Park et al. (2010) developed a method for synthesizing 6H-pyrrolo[1,2-c][1,2,3]triazole derivatives. This involved an intramolecular 1,3-dipolar cycloaddition reaction of azido enynes obtained from Morita–Baylis–Hillman acetates of propargyl aldehydes with sodium azide (Sun Pil Park, S. Ahn, & K. Lee, 2010).

Potential in Antiprotozoal and Anticancer Agents : A 2012 study by Dürüst et al. investigated the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles. These compounds, containing oxadiazole and 1,2,3-triazole, exhibited notable biological activities, indicating their potential in developing anti-protozoal and anti-cancer agents (Y. Dürüst, Hamza Karakuş, M. Kaiser, & D. Taşdemir, 2012).

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXYDRIZVHRXCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=CN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

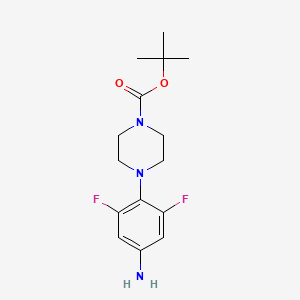

![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)

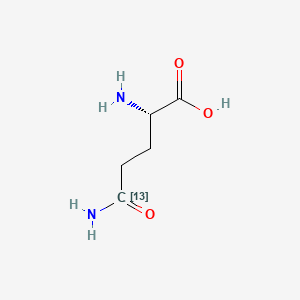

![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)

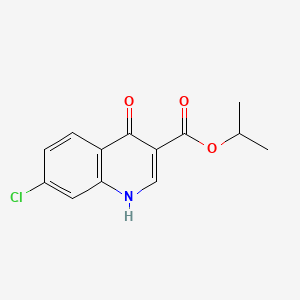

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)